molecular formula C17H17FN4OS B2538803 6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1171870-20-4

6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2538803
CAS No.: 1171870-20-4
M. Wt: 344.41
InChI Key: VTKDDDQEKNMTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopentylthio group: This step involves the substitution reaction where a cyclopentylthiol is introduced to the pyrazolopyrimidine core.

    Attachment of the 4-fluorobenzyl group: This is usually done via a nucleophilic substitution reaction, where the 4-fluorobenzyl group is attached to the nitrogen atom of the pyrazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolopyrimidine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-(cyclopentylthio)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 6-(cyclopentylthio)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

The uniqueness of 6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-cyclopentylsulfanyl-1-[(4-fluorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c18-12-7-5-11(6-8-12)10-22-15-14(9-19-22)16(23)21-17(20-15)24-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKDDDQEKNMTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC3=C(C=NN3CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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